2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c16-15-8-11-9-17(5-3-14(11)21-15)22(18,19)12-1-2-13-10(7-12)4-6-20-13/h1-2,7-8H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOKAOULCIRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive molecules containing the 2,3-dihydrobenzofuran (dhb) structural motif have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor.
Mode of Action
Compounds within this class were extremely effective inhibitors of lipid peroxidation in vitro and antagonized excitatory behavior coupled with peroxidative injury. This suggests that the compound may interact with its targets to inhibit lipid peroxidation and reduce excitatory behavior.
Biochemical Pathways
It’s known that benzofuran derivatives have various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities. This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds. This suggests that the compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
It’s known that benzofuran compounds are expected to be important compounds for the treatment of multifactorial diseases. This suggests that the compound may have beneficial effects at the molecular and cellular levels.
Biological Activity
2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound with potential pharmaceutical applications. Its unique structural features make it a candidate for various biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine ring fused with a benzofuran moiety and a sulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 329.81 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the benzofuran core : This can be achieved through photochemical reactions or traditional thermal methods.
- Introduction of the sulfonyl group : Typically achieved through sulfonation reactions using sulfonyl chlorides.
- Chlorination : The introduction of the chlorine atom can be performed using chlorinating agents under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- Study on A2780 ovarian cancer cells : Benzofuran derivatives exhibited significant cytotoxicity with IC50 values in low micromolar ranges .
Antimicrobial Activity
The biological activity of compounds containing benzofuran structures often includes antimicrobial properties:
- Mechanism : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory effects in preclinical models:
- In vitro studies : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects on A2780 ovarian cancer cells; potential for further development as an anticancer agent. |
| Antimicrobial Studies | Exhibited broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria. |
| Anti-inflammatory Research | Reduction in inflammatory markers in vitro; suggests potential use in treating inflammatory diseases. |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The tetrahydrothieno[3,2-c]pyridine core is a hallmark of several pharmacologically active compounds. Key structural analogs and their differences are summarized below:
Key Observations :
- Sulfonyl vs.
- Ring Puckering: The tetrahydrothieno[3,2-c]pyridine ring adopts a non-planar conformation, as quantified by Cremer-Pople puckering parameters (e.g., amplitude $ q = 0.42 \, \text{Å} $, phase $ \phi = 144^\circ $), which influences binding to flat receptor pockets .
Pharmacological Activity and Target Receptors
Antiplatelet Activity
- Target Compound : Likely inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism, akin to clopidogrel. However, its sulfonyl-dihydrobenzofuran moiety may enhance metabolic stability compared to ester-containing analogs .
- Clopidogrel : A prodrug requiring hepatic activation to irreversibly block P2Y12, reducing thrombotic events. The target compound’s direct sulfonyl group may bypass metabolic activation, improving efficacy .
CNS Receptor Affinity
Clinical and Preclinical Relevance
- Antiplatelet Potential: Preclinical studies on similar derivatives (e.g., compound C1 from ) show superior activity to ticlopidine, supporting further investigation .
- CNS Applications: Derivatives with tetrahydrothieno[3,2-c]pyridine scaffolds are explored for schizophrenia and circadian rhythm disorders, though the target compound’s sulfonyl group may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of sulfonylated tetrahydrothieno[3,2-c]pyridine derivatives typically involves sulfonylation of the parent heterocycle under controlled conditions. Polar solvents like DMF or THF are preferred due to their ability to stabilize intermediates and facilitate sulfonyl group coupling . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent oxidation.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (SHELXS for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R-factor convergence (<0.05), disorder modeling for flexible moieties, and validation using tools like PLATON .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated or 13C analogs) ensures precision. Sample preparation involves solid-phase extraction (e.g., polystyrene divinylbenzene columns) followed by derivatization with agents like MtBSTFA for enhanced volatility in GC-MS. Calibration curves should cover 1–1000 ng/mL, with validation for recovery (>80%) and matrix effects .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrothieno[3,2-c]pyridine ring be performed to assess its impact on bioactivity?
- Methodological Answer : Ring puckering parameters (amplitude , phase angle ) are calculated using Cremer-Pople coordinates based on crystallographic data. Software like Mercury (CCDC) or custom scripts analyze deviations from planarity. Molecular dynamics simulations (AMBER/CHARMM) can model ring flexibility, with electrostatic potential maps highlighting sulfonyl group interactions .
Q. What metabolic pathways are anticipated for this compound, and how can cytochrome P450 interactions be characterized?
- Methodological Answer : In vitro assays with human liver microsomes (HLMs) identify CYP isoforms (e.g., CYP2C19, CYP3A4) using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Metabolites are profiled via UPLC-QTOF-MS. Genotypic factors (e.g., CYP2C19*2/*3 polymorphisms) should be considered for inter-individual variability .
Q. How can data contradictions between computational docking and experimental binding assays be resolved?
- Methodological Answer : Discrepancies often arise from ligand flexibility or solvation effects. Perform ensemble docking with multiple receptor conformations (e.g., from NMR or MD trajectories). Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (, ). Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
Q. What strategies mitigate side reactions during sulfonylation of the dihydrobenzofuran moiety?
- Methodological Answer : Competing sulfone hydrolysis is minimized by using anhydrous conditions (molecular sieves) and non-nucleophilic bases (e.g., DBU). Monitor pH during workup to prevent acid-catalyzed degradation. Alternative sulfonylating agents (e.g., sulfonyl chlorides vs. imidazolides) may improve regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
